多链醇 19

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

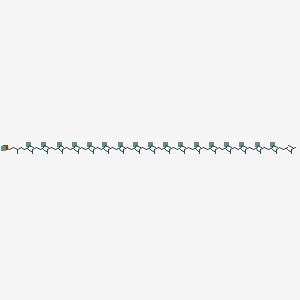

Dolichol refers to a group of long-chain mostly unsaturated organic compounds that are made up of varying numbers of isoprene units terminating in an α-saturated isoprenoid group, containing an alcohol functional group . Dolichols play a role in the post-translational modification of proteins known as N-glycosylation in the form of dolichol phosphate .

Synthesis Analysis

Dolichol is a product of the HMG-CoA reductase pathway (also known as the mevalonate pathway), and as such their creation and availability are affected by mevalonate inhibition . A cis-prenyltransferase catalyzes the condensation of farnesyl diphosphate (FPP) with a varying number of isoprene units . The activity of this enzyme from T. reesei and S. cerevisiae was strongly affected by the structure of dolichols .

Molecular Structure Analysis

Dolichol refers to any of a group of long-chain mostly unsaturated organic compounds that are made up of varying numbers of isoprene units terminating in an α-saturated isoprenoid group, containing an alcohol functional group .

Chemical Reactions Analysis

Dolichols function as a membrane anchor for the formation of the oligosaccharide Glc 3 –Man 9 –GlcNAc 2 (where Glc is glucose, Man is mannose, and GlcNAc is N-acetylglucosamine). This oligosaccharide is transferred from the dolichol donor onto certain asparagine residues of newly forming polypeptide chains . Dolichol is also involved in the transfer of the monosaccharides to the forming Glc 3 –Man 9 –GlcNAc 2 –Dolichol carrier .

Physical And Chemical Properties Analysis

Dolichols are long-chain unsaturated polyisoprenoids with multiple cellular functions . They are localized within the two halves of the phospholipid bilayer, with high contents in the plasma membranes, peroxisomes, Golgi vesicles, and lysosomes . Dolichols exist as free alcohols or products derived by phosphorylation, esterification, or glycosylation .

科学研究应用

多链醇作为先天性疾病的生物标记物

多链醇是一种膜脂质,在内质网中 N 连接蛋白糖基化中起着至关重要的作用。它在糖基化先天性疾病 (CDG) 的诊断中具有重要意义。研究表明,某些类型的 CDG 是由于多链醇生物合成和代谢缺陷引起的,通过标准筛查方法无法检测到。然而,多链醇异构体谱的分析,特别是多链醇 18 与多链醇 19 (Dol18/Dol19) 的比率,已被发现可有效诊断这些疾病。这种新颖的诊断选择对于罕见 CDG 类型的患者尤为相关,扩大了我们对这些复杂疾病的理解和诊断能力 (Zdražilová 等人,2020)。

酵母和哺乳动物细胞中的多链醇

对多链醇生物合成的研究揭示了酵母和哺乳动物细胞之间的差异。在酵母中,多链醇通常有 14-17 个异戊二烯单元,而哺乳动物细胞中含有 19-22 个异戊二烯单元的多链醇。这种差异主要是由于顺式异戊二烯基转移酶 (顺式-IPTase) 的活性,它将 t,t-法呢基焦磷酸酯延长为长链聚异戊二烯焦磷酸酯。了解酵母和哺乳动物细胞中不同的生物合成途径有助于更广泛地了解蛋白质糖基化过程和多链醇在其中的作用 (Schenk 等人,2001)。

多链醇在衰老和氧化应激中的作用

多链醇与衰老过程和氧化应激反应有关。已知它会随着年龄的增长而急剧增加,并且已被观察到可以作为细胞膜中过氧化脂质的自由基清除剂。这表明多链醇在细胞防御机制中对氧化应激具有保护作用。了解多链醇在衰老中的作用及其在神经退行性疾病和他汀类药物毒性中的潜在作用是正在进行的研究领域 (Bergamini 等人,2004)。

多链醇在视网膜色素变性中的作用

异常的多链醇链长已被确定为视网膜色素变性 (RP) 的生物标记物,特别是在患有损害多链醇生物合成的特定突变的患者中。血浆和尿液中不同多链醇种类(例如 Dol18/Dol19)的比率可作为诊断 RP 患者和识别 DHDDS 基因(影响多链醇生物合成)突变携带者的有效工具。这突出了多链醇在遗传疾病临床诊断中的潜力 (Wen 等人,2013)。

作用机制

Dolichols play a role in the post-translational modification of proteins known as N-glycosylation in the form of dolichol phosphate . Dolichols function as a membrane anchor for the formation of the oligosaccharide Glc 3 –Man 9 –GlcNAc 2 . This oligosaccharide is transferred from the dolichol donor onto certain asparagine residues of newly forming polypeptide chains .

属性

IUPAC Name |

(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E,70E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75-nonadecamethylhexaheptaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74-octadecaen-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H156O/c1-77(2)39-21-40-78(3)41-22-42-79(4)43-23-44-80(5)45-24-46-81(6)47-25-48-82(7)49-26-50-83(8)51-27-52-84(9)53-28-54-85(10)55-29-56-86(11)57-30-58-87(12)59-31-60-88(13)61-32-62-89(14)63-33-64-90(15)65-34-66-91(16)67-35-68-92(17)69-36-70-93(18)71-37-72-94(19)73-38-74-95(20)75-76-96/h39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,95-96H,21-38,40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74-76H2,1-20H3/b78-41+,79-43+,80-45+,81-47+,82-49+,83-51+,84-53+,85-55+,86-57+,87-59+,88-61+,89-63+,90-65+,91-67+,92-69+,93-71+,94-73+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRSDHXDHPEZNS-CQXSFFNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H156O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13588504 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Pyridinecarboxylic acid, 5-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B3136683.png)

![5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B3136718.png)